molecular formula C9H18N2 B8221675 (3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine

(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B8221675
M. Wt: 154.25 g/mol
InChI Key: NYVYKDKLJTYRFP-QMMMGPOBSA-N
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Description

(3S)-2,2-dimethyl-1-azabicyclo[222]octan-3-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to enhance efficiency and reduce costs. Continuous flow reactors and other advanced technologies may be employed to achieve high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a wide range of alkylated or acylated derivatives.

Scientific Research Applications

(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can serve as a ligand in the study of enzyme mechanisms and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure.

    1,2,4-Triazole-containing compounds: These compounds have a similar nitrogen-containing ring but differ in their overall structure and properties.

Uniqueness

(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific bicyclic structure and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the design of selective and potent therapeutic agents.

Properties

IUPAC Name

(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-9(2)8(10)7-3-5-11(9)6-4-7/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVYKDKLJTYRFP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2CCN1CC2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C2CCN1CC2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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